3,7-Dibromo-4-chloro-8-methylquinoline is a halogenated derivative of quinoline, a bicyclic compound that is significant in various fields such as medicinal chemistry and organic synthesis. This compound features two bromine atoms and one chlorine atom attached to the quinoline structure, which enhances its reactivity and potential applications.
The synthesis of 3,7-dibromo-4-chloro-8-methylquinoline can be traced back to various methodologies involving halogenation reactions of quinoline derivatives. Research has shown that quinolines can be effectively modified using different halogenating agents, leading to compounds with diverse biological activities and chemical properties .
3,7-Dibromo-4-chloro-8-methylquinoline belongs to the class of halogenated quinolines, which are known for their pharmacological properties. These compounds are often explored for their roles in drug development, particularly in the treatment of diseases such as cancer and infections due to their ability to interact with biological targets.
The synthesis of 3,7-dibromo-4-chloro-8-methylquinoline typically involves several key steps:
For instance, a method described in literature involves the use of phosphorus oxychloride and brominating agents to achieve selective halogenation at specific positions on the quinoline ring, optimizing yields and selectivity . The reaction conditions, including temperature and solvent choice, are crucial for maximizing product formation.
3,7-Dibromo-4-chloro-8-methylquinoline can undergo various chemical reactions typical of halogenated compounds:
For example, reactions involving sodium azide can convert halogenated quinolines into azido derivatives, which are precursors for a variety of bioactive compounds .
The mechanism of action for 3,7-dibromo-4-chloro-8-methylquinoline involves its interaction with biological targets such as enzymes or receptors. The halogen substituents enhance its lipophilicity and ability to penetrate cellular membranes.
Studies indicate that quinoline derivatives exhibit activity against cancer cell lines by interfering with DNA replication or inhibiting specific kinases involved in cell signaling pathways . Quantitative structure-activity relationship analyses have been employed to correlate structural features with biological efficacy.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm structural integrity and purity .
3,7-Dibromo-4-chloro-8-methylquinoline has several applications:
3,7-Dibromo-4-chloro-8-methylquinoline is a polyhalogenated quinoline derivative characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Systematic naming follows IUPAC guidelines:
The molecular formula is C₁₀H₆Br₂ClN, with a molecular weight of 335.42 g/mol. Its structure features strategic halogen placement that sterically directs reactivity and electronic properties. The methyl group enhances lipophilicity, while halogen atoms enable cross-coupling reactions. Table 1 summarizes key identifiers:
Table 1: Chemical Identity of 3,7-Dibromo-4-chloro-8-methylquinoline
Property | Value |
---|---|
CAS Registry Number | 203626-29-3 |
Molecular Formula | C₁₀H₆Br₂ClN |
Systematic Name | 6,8-Dibromo-4-chloro-2-methylquinoline (alternative numbering [3]) |
SMILES | Cc1c(Br)cc2c(Cl)cnc(Br)c2c1 |
InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N [5] |
Halogenated quinolines emerged as bioactive scaffolds in the mid-20th century, with early examples like chloroquine (antimalarial). The discovery of CB5468139—a naphthoquinone-based sphingosine kinase (SphK) inhibitor (Ki = 0.3 µM)—catalyzed interest in quinone/halogenated hybrids for oncology [1]. Synthetic routes to bromo-chloro intermediates like 7-bromo-4-chloro-8-methylquinoline (CAS 1189106-50-0) were optimized by suppliers (e.g., BioBlocks, Sigma-Aldrich) between 2010–2020 [5] [7]. These enabled targeted derivatization at C7, critical for generating libraries of SphK inhibitors. The specific compound 3,7-dibromo-4-chloro-8-methylquinoline (CAS 203626-29-3) entered catalogs as a building block for anticancer agents, reflecting fragment-based drug design paradigms [3].
Quinolines represent >20% of nitrogen heterocycles in FDA-approved anticancer drugs [8]. The halogen/methyl synergy in this compound confers three industrial advantages:
Commercial availability (e.g., CymitQuimica, Chemscene) underscores its role in medicinal chemistry pipelines [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7